molecular formula C7H9BrO3 B3117019 3-Bromo-2-oxocyclohexanecarboxylic acid CAS No. 2206966-30-3

3-Bromo-2-oxocyclohexanecarboxylic acid

Cat. No.: B3117019
CAS No.: 2206966-30-3
M. Wt: 221.05 g/mol
InChI Key: AUQWJFMEDWJXNT-UHFFFAOYSA-N
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Description

3-Bromo-2-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C7H9BrO3. It belongs to the class of cyclohexanecarboxylic acids and is of significant interest in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2-oxocyclohexanecarboxylic acid typically involves the bromination of 2-oxocyclohexanecarboxylic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxocyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and other reduced forms.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2-oxocyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxocyclohexanecarboxylic acid: Lacks the bromine atom but shares a similar core structure.

    4-Oxocyclohexanecarboxylic acid: Another derivative with a different position of the oxo group.

    2-Oxocyclopentanecarboxylic acid: A smaller ring structure but similar functional groups

Uniqueness

3-Bromo-2-oxocyclohexanecarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-2-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQWJFMEDWJXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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